1,10-Phenanthroline-4-carbaldehyde
Overview
Description
1,10-Phenanthroline-4-carbaldehyde is a chemical compound with the molecular formula C13H8N2O . It belongs to the class of organic compounds known as phenanthrolines .
Synthesis Analysis
The synthesis of 1,10-Phenanthroline-4-carbaldehyde involves multiple steps. For instance, one study describes the synthesis of a related compound, 7-((Hydroxyimino)methyl)-1,10-phenanthroline-4-carbaldehyde oxime, in two steps starting from 4,7-dimethyl-1,10-phenanthroline .Molecular Structure Analysis
The molecular structure of 1,10-Phenanthroline-4-carbaldehyde is characterized by its molecular formula C13H8N2O. It has an average mass of 208.215 Da and a monoisotopic mass of 208.063660 Da .Chemical Reactions Analysis
The chemical reactions involving 1,10-Phenanthroline-4-carbaldehyde are complex and varied. For example, one study reports that this compound can be used as a fluorogenic probe for the detection of hypochlorite ion in aqueous solution .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,10-Phenanthroline-4-carbaldehyde are characterized by its molecular formula C13H8N2O, average mass of 208.215 Da, and monoisotopic mass of 208.063660 Da .Scientific Research Applications
Fluorescent Probes and Ion Recognition
1,10-Phenanthroline-4-carbaldehyde derivatives have been studied for their application as fluorescent probes. For instance, a study explored the synthesis of a probe from 1,10-phenanthroline-4-carbaldehyde oxime, which showed a significant enhancement in emission intensity when exposed to hypochlorite ions in aqueous solutions. This probe also demonstrated responsiveness to metal ions like Zn²⁺, Cd²⁺, Ni²⁺, and Cu²⁺, showcasing its potential in ion recognition applications (Algi, 2016).
Luminescent Materials and Sensitization
The compound has been used in the synthesis of luminescent materials. A study involving the synthesis of a ligand with 1,10-phenanthroline and its complex with Sm(III) showed that the addition of 1,10-phenanthroline enhanced the luminescence activity of the complex through an energy-transfer pathway. This suggests that 1,10-phenanthroline derivatives can act as excellent sensitizers in luminescent materials (Li et al., 2015).
Coordination Chemistry
Research in coordination chemistry has highlighted the application of 1,10-phenanthroline-4-carbaldehyde derivatives in forming metal complexes. For example, complexes formed with bivalent metals such as iron, cobalt, nickel, and copper have been described, underscoring the compound's utility in this field (Abushamleh & Goodwin, 1980).
Synthesis of New Ligands
The versatility of 1,10-phenanthroline-4-carbaldehyde is further exhibited in the synthesis of new ligands for potential use in catalyst exploration. A study demonstrates its reaction with aldehydes and ketones, leading to a range of phenanthroline derivatives (Weitgenant et al., 2004).
Magnetic Properties and Spin-Crossover Compounds
In the area of magnetic properties, the compound has been utilized in studying spin-crossover phenomena. For instance, a compound containing 1,10-phenanthroline-2-carbaldehyde phenylhydrazone exhibited a temperature-dependent hysteresis upon exposure to light, which is significant for understanding spin-crossover behavior (Renz et al., 2000).
Safety And Hazards
Future Directions
Future research on 1,10-Phenanthroline-4-carbaldehyde could focus on its potential applications. For instance, it has been suggested that this compound could be used as a fluorogenic probe for the detection of hypochlorite ion in aqueous solution . Further studies could also explore its interactions with various targets and its potential therapeutic applications .
properties
IUPAC Name |
1,10-phenanthroline-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O/c16-8-10-5-7-15-13-11(10)4-3-9-2-1-6-14-12(9)13/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLDVGMUYWAEMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=NC=CC(=C3C=C2)C=O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562935 | |
Record name | 1,10-Phenanthroline-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40562935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,10-Phenanthroline-4-carbaldehyde | |
CAS RN |
31301-30-1 | |
Record name | 1,10-Phenanthroline-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40562935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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